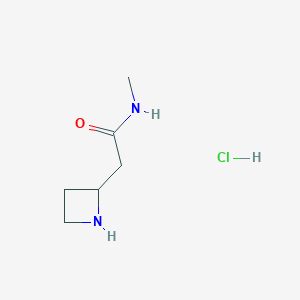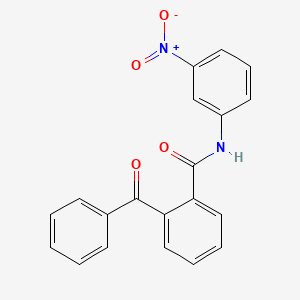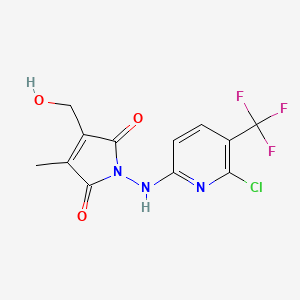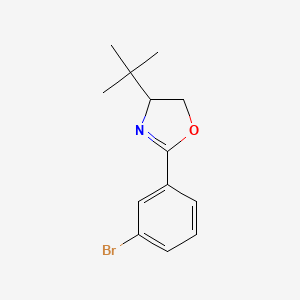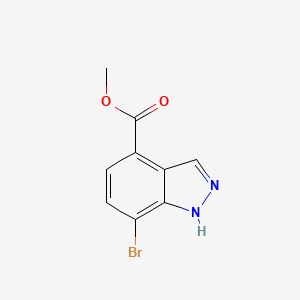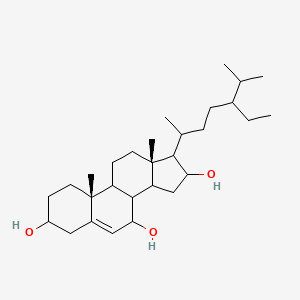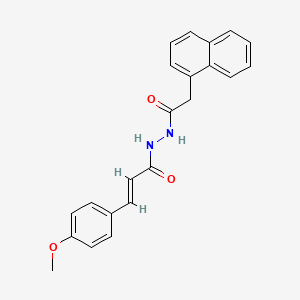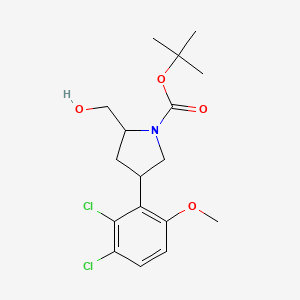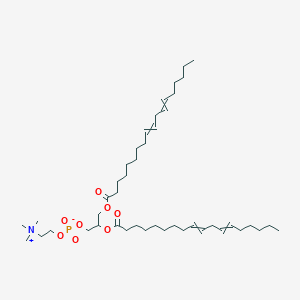![molecular formula C23H23N3O2S B14801500 4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole ring, a sulfonyl group, and a benzylidene aniline moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonylation of the indole ring is achieved by reacting it with a sulfonyl chloride in the presence of a base such as pyridine.
The final step involves the condensation of the sulfonylated indole with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound. This step is typically carried out in the presence of a catalyst such as piperidine to facilitate the formation of the benzylidene aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the double bond in the benzylidene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, while the benzylidene aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of the benzylidene aniline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C23H23N3O2S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3O2S/c1-25(2)21-11-7-18(8-12-21)17-24-20-9-13-22(14-10-20)29(27,28)26-16-15-19-5-3-4-6-23(19)26/h3-14,17H,15-16H2,1-2H3 |
InChI-Schlüssel |
PSWOKSSMQXXIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


